5'-ethyl 3'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
5-O’-ethyl 3-O’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5-O’-ethyl 3-O’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other desired groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-O’-ethyl 3-O’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with significant biological activity.
Indole-3-acetic acid: A plant hormone with various biological functions.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
What sets 5-O’-ethyl 3-O’-methyl 2’-amino-6’-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique spiro structure, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
353461-96-8 |
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Molecular Formula |
C21H22N2O8 |
Molecular Weight |
430.4g/mol |
IUPAC Name |
5-O'-ethyl 3-O'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H22N2O8/c1-4-29-14(24)10-13-15(19(26)30-5-2)21(16(17(22)31-13)18(25)28-3)11-8-6-7-9-12(11)23-20(21)27/h6-9H,4-5,10,22H2,1-3H3,(H,23,27) |
InChI Key |
CPEUDRWVNFKHGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
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